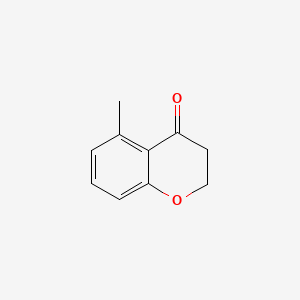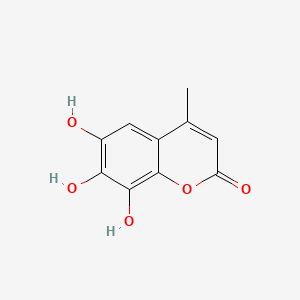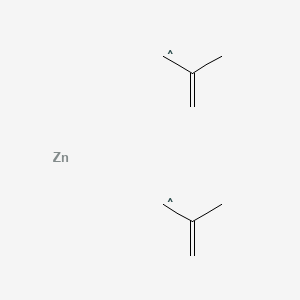
CID 101282257
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 101282257 is an organozinc compound with the chemical formula Zn(C4H7)2. It is a colorless liquid that is highly reactive and used in various chemical synthesis processes. This compound is part of the broader class of organozinc compounds, which are known for their utility in organic synthesis and as intermediates in various chemical reactions.
Vorbereitungsmethoden
CID 101282257 can be synthesized through several methods. One common synthetic route involves the reaction of zinc with allyl halides under inert conditions. The reaction typically proceeds as follows:
[ \text{Zn} + 2 \text{C}_4\text{H}_7\text{X} \rightarrow \text{Zn(C}_4\text{H}_7\text{)}_2 + 2 \text{X} ]
where X is a halogen such as chlorine or bromine. The reaction is usually carried out in an inert solvent like diethyl ether or tetrahydrofuran (THF) to prevent unwanted side reactions.
In industrial settings, dimethallylzinc can be produced using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The process involves the careful addition of zinc powder to a solution of allyl halide in an inert solvent, followed by continuous removal of the byproducts.
Analyse Chemischer Reaktionen
CID 101282257 undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and the corresponding allyl alcohols. This reaction typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: It can act as a reducing agent in organic synthesis, reducing various functional groups such as carbonyl compounds to alcohols.
Substitution: this compound can participate in substitution reactions where the allyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and other electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields zinc oxide and allyl alcohols, while substitution with chlorine yields zinc chloride and allyl chlorides.
Wissenschaftliche Forschungsanwendungen
CID 101282257 has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds.
Catalysis: this compound is used as a catalyst in various polymerization reactions, including the production of polyolefins.
Material Science: It is used in the preparation of zinc-containing materials, such as zinc oxide nanoparticles, which have applications in electronics and photonics.
Biological Studies: this compound is used in the study of zinc’s role in biological systems, particularly in enzyme function and protein structure.
Wirkmechanismus
The mechanism by which dimethallylzinc exerts its effects involves the transfer of the allyl groups to other molecules. This transfer is facilitated by the highly reactive nature of the zinc-carbon bonds in the compound. The molecular targets and pathways involved depend on the specific reaction being carried out. For example, in organic synthesis, the allyl groups can be transferred to carbonyl compounds to form alcohols, while in catalysis, the zinc center can activate monomers for polymerization.
Vergleich Mit ähnlichen Verbindungen
CID 101282257 is similar to other organozinc compounds such as dimethylzinc and diethylzinc. it has unique properties that make it particularly useful in certain applications:
Dimethylzinc: This compound is also highly reactive and used in organic synthesis, but it is less versatile than dimethallylzinc in terms of the types of reactions it can undergo.
Diethylzinc: Similar to dimethylzinc, diethylzinc is used in organic synthesis and as a catalyst, but it is less reactive than dimethallylzinc.
The unique reactivity of dimethallylzinc, particularly its ability to participate in a wide range of chemical reactions, makes it a valuable compound in both research and industrial applications.
Conclusion
This compound is a versatile and highly reactive organozinc compound with a wide range of applications in organic synthesis, catalysis, material science, and biological studies. Its unique properties and reactivity make it a valuable tool for researchers and industrial chemists alike.
Eigenschaften
CAS-Nummer |
15961-33-8 |
|---|---|
Molekularformel |
C8H14Zn |
Molekulargewicht |
175.58 |
IUPAC-Name |
2-methylprop-1-ene;zinc |
InChI |
InChI=1S/2C4H7.Zn/c2*1-4(2)3;/h2*1-2H2,3H3; |
InChI-Schlüssel |
PXPSZHJVUPMPKY-UHFFFAOYSA-N |
SMILES |
CC(=C)[CH2].CC(=C)[CH2].[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



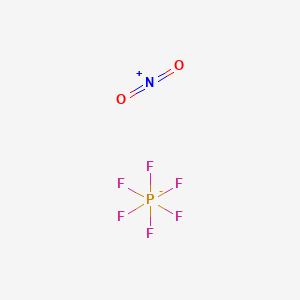
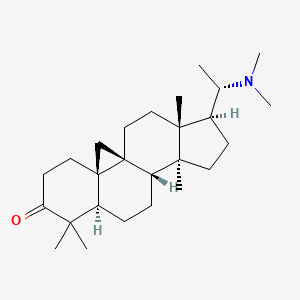

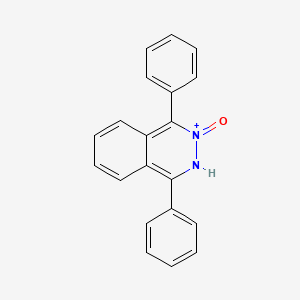

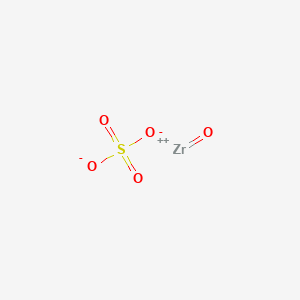
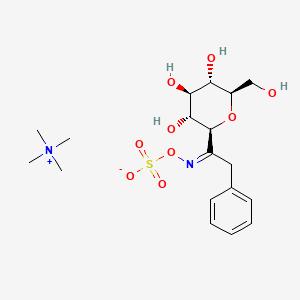
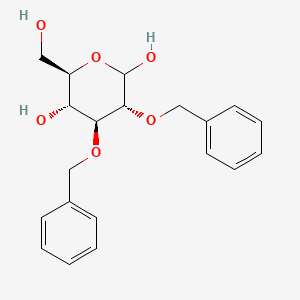
![5H-Pyrimido[4,5-b]azepine](/img/structure/B579230.png)
